molecular formula C10H12N4O3S2 B2650633 N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide CAS No. 452054-86-3

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide

Cat. No.: B2650633
CAS No.: 452054-86-3
M. Wt: 300.35
InChI Key: UAALZVYQXXLSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide is a sulfonamide-linked acetamide derivative featuring a benzothiadiazole core. The benzothiadiazole moiety contributes to unique electronic properties and hydrogen-bonding capabilities, distinguishing it from benzothiazole analogs. Its sulfonamide-ethyl linker may enhance solubility and influence intermolecular interactions, critical for biological activity and crystallinity .

Properties

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S2/c1-7(15)11-5-6-12-19(16,17)9-4-2-3-8-10(9)14-18-13-8/h2-4,12H,5-6H2,1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAALZVYQXXLSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNS(=O)(=O)C1=CC=CC2=NSN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with sulfonyl chlorides and subsequent coupling with ethylamine. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and halogenated derivatives, which can be further utilized in various applications .

Scientific Research Applications

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide involves its interaction with molecular targets through its electron-withdrawing benzothiadiazole core. This interaction can modulate the electronic properties of the target molecules, leading to various biological and chemical effects. The pathways involved often include electron transfer processes and the formation of reactive intermediates .

Comparison with Similar Compounds

Structural Features and Substituents

The table below compares key structural elements of the target compound with analogous benzothiazole and acetamide derivatives:

Compound Name Core Structure Key Substituents/Linkers Functional Groups
N-[2-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide (hypothetical) Benzothiadiazole Sulfonamide, ethyl spacer, acetamide Sulfonamide, amide, heteroaromatic
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate Benzothiazole Chloro, 3-methylphenyl, acetamide Amide, halogen, alkyl
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole Ethoxy, 4-chlorophenyl, acetamide Ether, halogen, amide
Goxalapladib (C40H39F5N4O3) Naphthyridine Trifluoromethyl, piperidinyl, fluorophenyl Complex heterocycles, multiple halogens

Key Observations :

  • Sulfonamide linkage may enhance hydrogen-bonding capacity compared to direct amide bonds in benzothiazole derivatives .
  • Substituents like chloro () or ethoxy () groups modulate lipophilicity and bioavailability.

Structural-Activity Insights :

  • Benzothiazole derivatives () show broad-spectrum activity due to their resemblance to penicillin’s lateral chain .
  • Sulfonamide groups (hypothetical in the target compound) are known to inhibit carbonic anhydrases and proteases, suggesting therapeutic versatility.

Physicochemical Properties

Crystal packing and hydrogen-bonding patterns from provide insights into stability and solubility:

Compound Dihedral Angle (Core vs. Substituent) Intermolecular Interactions
N-(4-Chloro-1,3-benzothiazol-2-yl)-... 79.3° (benzothiazole vs. benzene) O–H⋯N, N–H⋯O, π-π stacking
Target Compound (hypothetical) Likely reduced planarity Enhanced sulfonamide H-bonding potential

Implications :

  • The target compound’s sulfonamide group could strengthen crystal lattice stability via O–H⋯N/O bonds.

Biological Activity

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and structure-activity relationships.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C15H14N4O3S
  • Molecular Weight : 362.4 g/mol
  • CAS Number : 175203-25-5

Physical Properties

PropertyValue
Melting PointNot Available
Boiling PointNot Available
DensityNot Available

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds containing benzothiadiazole moieties have been reported to exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Many benzothiadiazole derivatives have shown significant antimicrobial properties against bacteria and fungi.
  • Anticancer Properties : Studies indicate that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation by modulating inflammatory pathways.

Structure-Activity Relationship (SAR)

The structural modifications of benzothiadiazole derivatives impact their biological activity significantly. For instance:

  • Substituents on the Benzothiadiazole Ring : The presence of electron-withdrawing or electron-donating groups can enhance or diminish the compound's efficacy.
  • Alkyl Chain Length : Variations in the alkyl chain length attached to the sulfonamide group affect solubility and bioavailability.

Study 1: Antimicrobial Activity

A study published in 2023 investigated the antimicrobial efficacy of various benzothiadiazole derivatives, including this compound. The results demonstrated that this compound exhibited notable activity against several strains of bacteria, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Study 2: Anticancer Potential

Another research article focused on the anticancer properties of benzothiadiazole derivatives. The compound was tested on human cancer cell lines (e.g., breast and colon cancer) and showed significant cytotoxicity with IC50 values in the low micromolar range. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.